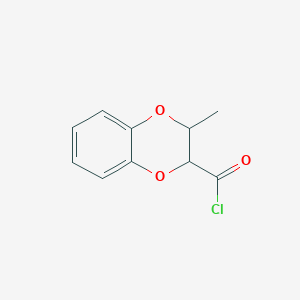

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride

Description

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZLMAFZSKHYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547671 | |

| Record name | 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99184-03-9 | |

| Record name | 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride typically involves the following steps:

Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst.

Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions.

Formation of the Carbonyl Chloride Group: The carbonyl chloride group is introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an aldehyde.

Substitution: The carbonyl chloride group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, aldehydes.

Substitution: Amides, esters, thioesters.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride exhibit promising anticancer activities. For instance, several studies have synthesized analogues that show selective cytotoxic effects against various cancer cell lines. A notable case study demonstrated that specific derivatives inhibited cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that certain derivatives could inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. A specific derivative was shown to reduce inflammation in a murine model of arthritis .

Agricultural Applications

2.1 Insecticidal Activity

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride has been explored for its insecticidal properties. Research indicates that it can serve as an effective insecticide against various agricultural pests. A study reported the synthesis of several analogues that exhibited significant insecticidal activity against common pests such as aphids and beetles .

| Compound | Target Pest | Insecticidal Activity |

|---|---|---|

| Compound A | Aphids | High |

| Compound B | Beetles | Moderate |

| Compound C | Moths | Low |

Material Science

3.1 Polymer Chemistry

In material science, the compound serves as a precursor for synthesizing polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices, improving thermal stability and mechanical strength. Case studies have shown that polymers derived from this compound exhibit superior performance compared to traditional materials .

Synthesis and Characterization

The synthesis of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of diverse derivatives. The benzodioxine ring provides structural stability and influences the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity/Applications |

|---|---|---|---|---|---|

| 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | Not specified | C₁₀H₉ClO₃ | ~212.63 | Carbonyl chloride, benzodioxine | Organic synthesis intermediate |

| 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride | 3663-81-8 | C₉H₇ClO₃ | 198.6 | Carbonyl chloride, benzodioxine | Precursor for polymers, ligands |

| (2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride | 1018520-20-1 | C₉H₉ClO₄S | 248.69 | Sulfonyl chloride, benzodioxine | Sulfonylation reactions |

| o-Chlorobenzoyl chloride | 609-65-4 | C₇H₄Cl₂O | 175.01 | Acyl chloride, chlorinated aryl | Agrochemical synthesis |

| 4-(2,3-Dihydro-1,4-thiaselenin-2-ylsulfanyl)-2-butanone | Not provided | C₇H₁₀OSSe | ~229.14 | Thiaselenin ring, ketone | Catalytic studies, heterocycles |

Reactivity and Stability

- Carbonyl Chloride vs. Sulfonyl Chloride : The target compound’s carbonyl chloride group is more electrophilic than the sulfonyl chloride in (2,3-dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride, favoring nucleophilic acyl substitutions (e.g., with amines or alcohols). Sulfonyl chlorides are typically less reactive but more thermally stable .

- Heteroatom Influence: Thiaselenin derivatives (e.g., 4-(2,3-dihydro-1,4-thiaselenin-2-ylsulfanyl)-2-butanone) exhibit distinct electronic properties due to sulfur and selenium atoms, enhancing their utility in catalytic systems compared to oxygen-based benzodioxines .

Pharmacological and Industrial Relevance

- Pharmaceutical Potential: While dihydrothiazol-imine derivatives (e.g., ’s compound 3(1)) demonstrate angiotensin II receptor antagonism, benzodioxine acyl chlorides are less explored in drug discovery. Their reactivity makes them more suited as intermediates than bioactive agents .

- Hazard Profiles: Simple acyl chlorides like o-chlorobenzoyl chloride are classified as hazardous due to corrosivity and moisture sensitivity.

Biological Activity

Overview

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (CAS No. 99184-03-9) is an organic compound belonging to the class of benzodioxines. Its structure features a benzene ring fused with a dioxine ring, with a methyl group and a carbonyl chloride substituent. This compound is recognized for its versatility as an intermediate in chemical syntheses and its applications in medicinal chemistry and material science.

The biological activity of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride is largely attributed to its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is particularly reactive, allowing it to form covalent bonds with various nucleophiles. This property enables the synthesis of diverse derivatives that can exhibit significant biological activities.

Medicinal Chemistry

Research indicates that compounds related to 3-Methyl-2,3-dihydro-1,4-benzodioxine structures are often utilized in the development of bioactive molecules and enzyme inhibitors. Notable therapeutic agents derived from similar scaffolds include:

- Prosympal

- Dibozane

- Piperoxan

- Doxazosin

These compounds demonstrate various biological activities such as anti-inflammatory, analgesic, and anti-cancer effects.

Case Studies

- Enzymatic Synthesis : A study highlighted the efficient enzymatic synthesis of chiral motifs from 2,3-dihydro-1,4-benzodioxane using engineered Candida antarctica lipase B. This research showed that specific mutations in the enzyme could enhance catalytic efficiency significantly, achieving high enantiomeric excess (e.e.) values in product resolution .

- Cancer Research : Another investigation explored the cytotoxic effects of benzodioxine derivatives on hematological cancer cells. The study demonstrated that these compounds could induce apoptosis and inhibit autophagy in cancer cell lines, suggesting their potential as therapeutic agents against various cancers .

Comparative Analysis

To better understand the biological activity of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride compared to similar compounds, a table summarizing key characteristics is provided below:

| Compound Name | Structure Type | Biological Activity | Notable Applications |

|---|---|---|---|

| 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | Benzodioxine derivative | Enzyme inhibition, anti-cancer | Medicinal chemistry |

| 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | Benzodioxine derivative | Anti-inflammatory | Pain management |

| Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | Benzodioxine derivative | Antioxidant | Nutraceuticals |

Q & A

Q. How can byproducts or impurities from synthesis be identified and mitigated?

- Methodology : Use preparative HPLC or column chromatography for purification. LC-MS/MS identifies impurities (e.g., unreacted starting materials or hydrolysis products). Adjust reaction time or stoichiometry to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.